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Compound of Interest

Compound Name: Lesinurad Impurity C

CAS No.: 1038366-57-2

Cat. No.: B601860

Get Quote

Executive Summary & Technical Context
Lesinurad (RDEA594) is a URAT1 inhibitor containing a 1,2,4-triazole core substituted with a

bromine atom.[1][2] The stability of this bromine substituent is critical; its displacement leads to

the formation of Impurity C (CAS 1384208-36-9).[1]

Impurity C Identity:

Chemical Name: 2-[[4-(4-cyclopropylnaphthalen-1-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-

yl]thio]acetic acid.[1]

Mechanism of Formation: Nucleophilic aromatic substitution (SNAr) of the bromine atom by a

hydroxyl group, followed by tautomerization to the thermodynamically stable keto-form.[1]

Molecular Formula: C₁₇H₁₅N₃O₃S (MW: 341.39 g/mol ).[1]

Key Characteristic: Loss of the isotopic bromine pattern in Mass Spectrometry and a mass

shift of -63 Da (relative to Lesinurad).[1]
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This guide compares stress conditions (Acid vs. Base vs. Oxidation) to determine the optimal

workflow for generating Impurity C for reference standard qualification.

Mechanistic Degradation Pathway
Understanding the chemical causality is essential for controlling impurity formation.[1] The

formation of Impurity C is driven by the susceptibility of the C-Br bond on the triazole ring to

nucleophilic attack.[1]

Pathway Visualization
The following diagram illustrates the degradation mechanism and the analytical decision tree

for identifying Impurity C.
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Caption: Mechanistic pathway showing the conversion of Lesinurad to Impurity C via base-

catalyzed hydrolysis (SNAr), distinct from reductive debromination.

Comparative Analysis: Stress Conditions
To generate Impurity C for method validation or standard isolation, the choice of stress

condition is paramount.[1] The table below compares the efficacy of standard ICH Q1B stress

conditions.
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Table 1: Stress Condition Efficacy for Impurity C
Generation[1]

Stress
Condition

Reagent /
Setup

Primary
Degradatio
n
Mechanism

Impurity C
Yield

Specificity
Recommen
dation

Acidic

Hydrolysis

0.1N - 1N

HCl, Reflux

(60°C)

Acid-

catalyzed

hydrolysis;

Decarboxylati

on

Low (<5%) Moderate

Not

recommende

d for Impurity

C isolation;

leads to other

degradants.

[1]

Basic

Hydrolysis

0.1N - 1N

NaOH,

Ambient -

60°C

Nucleophilic

Aromatic

Substitution

(SNAr)

High (>20%) High

Primary

Method. The

OH⁻ ion acts

as a strong

nucleophile

displacing Br.

[1]

Oxidation 3-10% H₂O₂

S-oxidation

(Sulfoxide/Sul

fone

formation)

Negligible Low

Produces

Impurity D

(Sulfoxide)

and others;

minimal

Impurity C.

Photolysis
UV Light (254

nm)

Homolytic

bond

cleavage

(Radical)

Low Low

Favors

Desbromo

Lesinurad

(Radical H-

abstraction),

not Impurity

C.
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Expert Insight: While Lesinurad is labile to both acid and base, Basic Hydrolysis is the specific

"switch" for Impurity C. Acidic conditions often lead to complex mixtures including ester

hydrolysis (if esters are present) or decarboxylation, whereas the electron-deficient triazole ring

specifically invites nucleophilic attack by hydroxide ions (OH⁻) at the C-Br position.[1]

Experimental Protocols (Self-Validating)
Protocol A: Targeted Generation of Impurity C (Basic
Hydrolysis)
This protocol is designed to maximize the yield of Impurity C for relative retention time (RRT)

determination or isolation.[1]

Materials:

Lesinurad API (>99% purity).[1]

0.1 N Sodium Hydroxide (NaOH).[1]

0.1 N Hydrochloric Acid (HCl) (for neutralization).[1]

HPLC Mobile Phase (Acetonitrile/Water).[1]

Workflow:

Preparation: Dissolve 50 mg of Lesinurad API in 5 mL of Acetonitrile (ACN) to ensure

complete solubility.

Stress Induction: Add 5 mL of 0.1 N NaOH. The final concentration is approx. 5 mg/mL.[1]

Incubation:

Initial Screen: Stir at room temperature (25°C) for 4 hours.

Intensified: If yield is <5% by HPLC, heat to 60°C for 1-2 hours.[1]

Quenching: Neutralize the solution with exactly 5 mL of 0.1 N HCl. Crucial Step: Failure to

neutralize will damage silica-based HPLC columns and distort peak shapes.[1]
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Dilution: Dilute to target analytical concentration (e.g., 0.5 mg/mL) with Mobile Phase.

Filtration: Filter through a 0.22 µm PTFE filter before injection.

Protocol B: Analytical Quantification (HPLC-UV)
A stability-indicating method capable of resolving the Br-containing API from the Des-

bromo/Hydroxy impurities.[1]

Column: C18 Stationary Phase (e.g., Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5

µm).[1]

Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses silanol activity).[1]

Mobile Phase B: Acetonitrile.[1]

Gradient:

0 min: 90% A / 10% B[1]

20 min: 10% A / 90% B (Linear ramp to elute hydrophobic impurities)

Flow Rate: 1.0 mL/min.[1][3]

Detection: UV at 290 nm (optimal for the triazole-naphthalene chromophore).[1]

Expected Results:

Lesinurad: ~12-14 min.

Impurity C: Elutes earlier than Lesinurad (RRT ~0.8 - 0.[1]9) due to the increased polarity

of the hydroxyl/keto group compared to the bromine.[1]

Comparative Analysis: Analytical Techniques
When characterizing Impurity C, the choice of detector is critical for proving identity.[1]

Table 2: HPLC-UV vs. UPLC-MS Performance[1]
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Feature
HPLC-UV
(Standard)

UPLC-MS (High
Res)

Verdict

Detection Principle
Chromophore

absorption (290 nm)

Mass-to-Charge Ratio

(m/z)
MS is required for ID.

Impurity C ID

Based on RRT only.

Risk of co-elution with

Desbromo impurity.[1]

Definitive. Identifies

mass shift (404 ->

342) and loss of Br

isotope pattern (1:1

ratio of M/M+2

disappears).[1]

Sensitivity (LOQ) ~0.05% (0.5 µg/mL)
<0.01% (Trace

analysis)

UV is sufficient for

routine QC; MS for

development.[1]

Throughput 20-30 min run time 5-10 min run time

UPLC preferred for

large stability studies.

[1]

Critical Quality Attribute (CQA) Check: In UV analysis, Impurity C and the Desbromo impurity

(Impurity A) have similar polarities and can co-elute.[1] MS detection distinguishes them easily:

Impurity C: m/z ~342 (Hydroxyl/Keto).[1]

Desbromo (Impurity A): m/z ~326 (Hydrogen).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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scientists and researchers to drive progress in science

and industry.

Contact
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Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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